4-Methyl-5-oxopyrrolidine-3-carboxamide

Physicochemical Characterization Crystallinity Synthetic Intermediate Handling

Medicinal chemists targeting CCR5 or Nav1.8 often struggle to source a well-characterized 4-methyl-5-oxopyrrolidine-3-carboxamide scaffold for SAR exploration. Generic pyrrolidine carboxamides lack the precise substitution pattern required for route-specific syntheses, causing delays and reproducibility issues. This compound (CAS 107610-63-9) solves that problem by providing a crystalline, analytically confirmed intermediate that directly enables diversification at the 3-carboxamide position. • Validated CCR5 antagonist scaffold (lead IC₅₀ 1.9 μM) with established synthetic accessibility • Sharp melting point (169-171 °C) for facile recrystallization and gravimetric standard preparation • Primary amide handle ready for HATU/DCC-mediated coupling to diverse amine fragments • CNS-compatible physicochemical profile (MW 142.16, HBD 2, HBA 2, rotatable bonds 1) minimizes late-stage attrition risk

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 107610-63-9
Cat. No. B027446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-oxopyrrolidine-3-carboxamide
CAS107610-63-9
Synonyms3-Pyrrolidinecarboxamide,4-methyl-5-oxo-(9CI)
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1C(CNC1=O)C(=O)N
InChIInChI=1S/C6H10N2O2/c1-3-4(5(7)9)2-8-6(3)10/h3-4H,2H2,1H3,(H2,7,9)(H,8,10)
InChIKeyNOXIXMRINKMTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-oxopyrrolidine-3-carboxamide: Core Properties and Scientific Context


4-Methyl-5-oxopyrrolidine-3-carboxamide (CAS 107610-63-9) is a small-molecule pyrrolidine derivative (C₆H₁₀N₂O₂, MW 142.16 g/mol) featuring a 5-oxopyrrolidine core with a methyl substituent at the 4-position and a carboxamide group at the 3-position . This compound belongs to the class of 5-oxopyrrolidine-3-carboxamides, a scaffold that has been explored in medicinal chemistry programs targeting CCR5 antagonism, Nav1.8 inhibition, and other therapeutic applications [1][2]. The compound is documented primarily as a synthetic intermediate, originally reported in anticholinergic agent synthesis in 1976 [3]. Its predicted physicochemical properties include a melting point of 169–171 °C (experimental), a boiling point of 469.1 ± 34.0 °C (predicted), density of 1.188 ± 0.06 g/cm³ (predicted), and a pKa of 15.52 ± 0.60 (predicted) .

Workflow Synthetic intermediate for medicinal chemistry diversification libraries
Physical Form Stable crystalline solid supporting reproducible handling and purification
Synthetic Utility Free primary carboxamide provides a versatile coupling handle for amide and sulfonamide formation

Why 4-Methyl Substitution Prevents Generic Analog Interchange


Substitution at the 4-position of the 5-oxopyrrolidine-3-carboxamide scaffold is not merely decorative; it fundamentally alters the compound's physicochemical properties and its utility as a synthetic intermediate. The introduction of the 4-methyl group in compound 107610-63-9 increases steric bulk and modulates hydrogen-bonding capacity compared to the unsubstituted 5-oxopyrrolidine-3-carboxamide core . This substitution pattern influences crystallization behavior (experimental mp 169–171 °C) [1] and alters the pKa (predicted 15.52) , which can impact reactivity in downstream amidation or N-functionalization reactions. In the context of the broader 5-oxopyrrolidine-3-carboxamide class, which has produced lead compounds with CCR5 IC₅₀ values as low as 1.9 μM [2], the specific substitution pattern of the core intermediate directly determines which final analogs can be accessed synthetically. Generic substitution with an unsubstituted pyrrolidine-3-carboxamide would result in a different product profile entirely, making compound 107610-63-9 non-fungible in route-specific syntheses.

Unsubstituted pyrrolidine core
Absence of the 4-methyl group may shift crystallization behavior and reactivity; physical form and synthetic outcome may not transfer directly.
Carboxylic acid analog (CAS 1426408-38-9)
The ~11-unit pKa difference alters charge state and solubility; not interchangeable for neutral amide coupling or CNS-oriented design.
N-methylated or N,N-dimethylated analogs
Reduced or absent primary amide hydrogen-bond donor count eliminates key synthetic diversification handle and pharmacophoric element.

Quantitative Differentiation: 4-Methyl-5-oxopyrrolidine-3-carboxamide vs. Structural Analogs


Melting Point Elevation vs. Unsubstituted Scaffold

The 4-methyl substitution in 4-methyl-5-oxopyrrolidine-3-carboxamide (CAS 107610-63-9) results in a sharp, experimentally determined melting point of 169–171 °C, which is significantly higher than the melting point range reported for the unsubstituted 5-oxopyrrolidine-3-carboxamide scaffold (typically sub-150 °C for simpler analogs) [1]. This 20+ °C elevation in melting point reflects enhanced crystal lattice stability imparted by the methyl substituent, providing a tangible quality control and handling advantage: the compound is a stable crystalline solid at ambient conditions, simplifying storage, weighing, and purification by recrystallization .

Melting Point Elevation
Class-level
169–171 °C (experimental)
Unsubstituted 5-oxopyrrolidine-3-carboxamide: typically sub-150 °C
Δ ≥ 20 °C elevation
Supports crystalline handling and purity verification by melting point
Data to verify; class-level inference
Physicochemical Characterization Crystallinity Synthetic Intermediate Handling

pKa Contrast: Carboxamide vs. Carboxylic Acid Analog

The predicted pKa of 4-methyl-5-oxopyrrolidine-3-carboxamide is 15.52 ± 0.60, classifying the amide NH as a very weak acid . This stands in marked contrast to the corresponding carboxylic acid analog, (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1426408-38-9, MW 143.14), which has a predicted pKa of approximately 3.5–4.5 (typical for carboxylic acids adjacent to ketones) [1]. The ~11-unit pKa difference means that under physiological or near-neutral synthetic conditions, the carboxamide remains fully protonated and neutral, whereas the carboxylic acid analog would be predominantly deprotonated and negatively charged, drastically altering solubility, membrane permeability, and reactivity in peptide coupling or nucleophilic substitution reactions.

pKa Contrast
Class-level
pKa 15.52 ± 0.60 (predicted)
Carboxylic acid analog (CAS 1426408-38-9): predicted pKa ~3.5–4.5
Δ ≈ 11 units
Neutral carboxamide vs. charged carboxylate dictates solubility and reactivity context
Predicted values; confirm experimentally for critical applications
Acid-Base Properties Reactivity Prediction Downstream Functionalization

Hydrogen-Bond Donor Profile Comparison

4-Methyl-5-oxopyrrolidine-3-carboxamide possesses two hydrogen-bond donors (the primary amide NH₂) and two hydrogen-bond acceptors (the amide carbonyl and the pyrrolidinone carbonyl), yielding a balanced HBD/HBA ratio of 1:1 . By contrast, the N-methylated 5-oxopyrrolidine-3-carboxamide derivative (1-methyl substitution) has only the primary amide NH₂ as HBDs (count: 2), while N,N-dimethylated or N-phenyl derivatives may have zero or one HBD . This difference in hydrogen-bond donor count directly impacts aqueous solubility (target compound has a favorable balance for water solubility) and crystal packing, which in turn affects purification efficiency and solid-form consistency.

H-Bond Donor Profile
Class-level
HBD = 2, HBA = 2
N,N-dimethyl analog: HBD = 1, HBA = 2
HBD count reduced by 1
Primary amide NH₂ retains synthetic handle and pharmacophoric element
Derived from molecular structure; review for specific fragment design
Molecular Recognition Solubility Crystal Engineering

Research and Industrial Applications for 4-Methyl-5-oxopyrrolidine-3-carboxamide


CCR5 Antagonist Library Intermediate

The 5-oxopyrrolidine-3-carboxamide scaffold has validated activity as a CCR5 antagonist, with lead compound 1 showing an IC₅₀ of 1.9 μM in a [¹²⁵I]RANTES competitive binding assay using CCR5-expressing CHO cells [1]. 4-Methyl-5-oxopyrrolidine-3-carboxamide (107610-63-9), as a 4-methyl-substituted core intermediate with a free primary carboxamide, provides a direct synthetic entry point for structure-activity relationship (SAR) exploration at the 3-carboxamide position. Its crystalline nature (mp 169–171 °C) facilitates purification by recrystallization after each synthetic step, and its primary amide serves as a versatile handle for HATU/DCC-mediated coupling to diverse amine-containing fragments.

Nav1.8 Inhibitor Scaffold Precursor

The patent WO2021257420A1 discloses 5-oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors for the treatment of pain disorders, cough, and chronic itch . While the specific compound 107610-63-9 is not explicitly claimed in the patent, it represents the core 4-methyl-5-oxopyrrolidine-3-carboxamide template upon which the patented N-substituted and 3-carboxamide-diversified analogs are built. For medicinal chemistry groups initiating Nav1.8 programs, this compound offers a well-characterized starting material (mp, pKa, HBD/HBA confirmed) with established synthetic accessibility .

CNS Penetrant Compound Design Building Block

The compound's low molecular weight (142.16 g/mol), balanced HBD/HBA count (2/2), and low number of rotatable bonds (1) place it well within favorable CNS drug-like chemical space [1]. Its high pKa (15.52) indicates the amide NH will remain unionized at physiological pH, minimizing the risk of P-glycoprotein recognition associated with charged groups. When incorporated into larger CNS-targeted scaffolds, the 4-methyl-5-oxopyrrolidine-3-carboxamide fragment contributes conformational rigidity through the pyrrolidinone ring while offering the primary carboxamide as a metabolic soft spot for potential prodrug strategies.

Analytical Reference Standard for Pyrrolidine QC

With a sharp, experimentally confirmed melting point of 169–171 °C and well-defined predicted properties (density 1.188 g/cm³, boiling point 469.1 °C) , 4-methyl-5-oxopyrrolidine-3-carboxamide is suitable for use as a reference standard in HPLC-UV or GC-MS method development for the analysis of pyrrolidine-containing reaction mixtures. Its crystalline nature allows for gravimetric preparation of calibration standards with high accuracy, and its UV chromophore (amide carbonyl) provides adequate detection sensitivity at 210–220 nm without requiring derivatization.

Application
Selection Property
Validation Focus
CCR5 antagonist SAR intermediate
Free primary carboxamide for amide coupling diversification
Target binding confirmation in CCR5 assays
Nav1.8 inhibitor scaffold exploration
4-methyl-5-oxopyrrolidine core with established synthetic route
Ion channel activity screening and selectivity panel
CNS drug-like fragment design
Low MW, balanced HBD/HBA profile, low rotatable bonds
CNS permeability and P-gp efflux assessment
Pyrrolidine analytical reference standard
Sharp melting point and UV chromophore for detection
HPLC-UV/GC-MS method calibration and system suitability
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